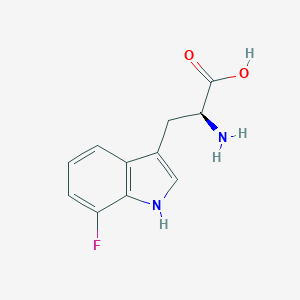

(S)-2-氨基-3-(7-氟-1H-吲哚-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The InChI code for “(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid” is1S/C11H11FN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16)/t9-/m0/s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 222.22 g/mol. The compound should be stored in a dry environment at 2-8°C .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 7-Fluoro-L-tryptophan:

Nuclear Magnetic Resonance (NMR) Spectroscopy

7-Fluoro-L-tryptophan is used as a sensitive NMR probe due to the incorporation of a fluorine atom in place of a hydrogen atom. This allows for site-specific incorporation into proteins to monitor ligand binding through 19F NMR Spectroscopy .

Protein Engineering

The compound can be incorporated into proteins by genetic encoding, which is useful for studying protein structure and function. This site-specific incorporation is achieved by using a mutant aminoacyl-tRNA synthetase identified through library selection systems .

Ligand Binding Studies

7-Fluoro-L-tryptophan’s unique properties make it an excellent tool for monitoring ligand binding in real-time, providing valuable insights into the interactions between proteins and ligands .

Biochemical Research

Researchers utilize 7-Fluoro-L-tryptophan in biochemical studies to explore various aspects of molecular biology, including enzyme mechanisms and protein folding processes .

Pharmacological Investigations

This compound aids in pharmacological research by allowing scientists to observe the effects of drug binding on protein conformation and activity .

Structural Biology

In structural biology, 7-Fluoro-L-tryptophan is used to enhance the resolution of protein structures obtained through NMR spectroscopy, contributing to a deeper understanding of protein dynamics .

Molecular Dynamics Simulations

It serves as an important component in molecular dynamics simulations where researchers can track the movement and interaction of proteins at an atomic level .

Chemical Biology

In chemical biology, this compound is utilized to study the chemical processes within and relating to living organisms, helping to develop new techniques for probing biological systems .

Each application utilizes the unique properties of 7-Fluoro-L-tryptophan to advance scientific knowledge in various fields of research.

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by… Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding… Site-Specific Incorporation of 7-Fluoro-L-Tryptophan into Proteins by Genetic Encoding… Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by…

作用机制

Target of Action

7-Fluoro-L-tryptophan, also known as 7-fluorotryptophan or (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, is primarily incorporated into proteins . The primary targets of this compound are proteins, specifically at the tryptophan residues . The compound is incorporated into proteins via a mutant aminoacyl-tRNA synthetase, which is identified by a library selection system .

Mode of Action

The mode of action of 7-Fluoro-L-tryptophan involves its incorporation into proteins in place of a hydrogen atom with a fluorine atom . This substitution is facilitated by the mutant aminoacyl-tRNA synthetase, which allows the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy .

Biochemical Pathways

The biochemical pathway involved in the action of 7-Fluoro-L-tryptophan is the protein synthesis pathway . The compound is incorporated into proteins in E. coli in response to the amber (TAG) codon . This process is facilitated by a tRNA synthetase/tRNA pair, which is used for the in vivo incorporation of 7-Fluoro-L-Tryptophan into proteins .

Pharmacokinetics

It is known that the compound is incorporated into proteins in vivo, suggesting that it is absorbed and distributed within the organism

Result of Action

The result of the action of 7-Fluoro-L-tryptophan is the production of proteins with a single hydrogen atom replaced by a fluorine atom . This substitution allows for the monitoring of protein-ligand interactions and conformational changes in proteins using 19F NMR spectroscopy . For example, the site-specific incorporation of 7-Fluoro-L-tryptophan into the Zika virus NS2B-NS3 protease has been demonstrated .

Action Environment

The action environment of 7-Fluoro-L-tryptophan is within the cellular environment, specifically within the protein synthesis machinery . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of the mutant aminoacyl-tRNA synthetase, the availability of the amber (TAG) codon for incorporation, and the cellular conditions that facilitate protein synthesis .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

属性

IUPAC Name |

(2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)